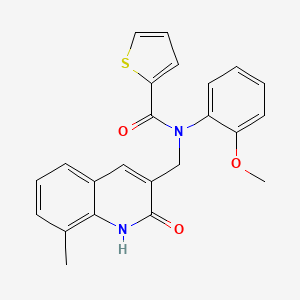![molecular formula C21H18N4O4 B7720867 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B7720867.png)
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide is a complex organic compound that features a quinoline, oxadiazole, and methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline derivative, followed by the formation of the oxadiazole ring, and finally, the coupling with the methoxyphenyl group.
Synthesis of Quinoline Derivative: The quinoline derivative can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Methoxyphenyl Group: The final step involves coupling the quinoline-oxadiazole intermediate with the methoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline and oxadiazole moieties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
作用机制
The mechanism of action of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, often used in medicinal chemistry for their bioactive properties.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, known for their various biological activities.
Uniqueness
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide is unique due to the combination of these three functional groups in a single molecule, providing a versatile scaffold for further modification and application in various fields.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-15-7-4-6-14(12-15)22-18(26)9-10-19-24-20(25-29-19)16-11-13-5-2-3-8-17(13)23-21(16)27/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKXMBAPKZBCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B7720784.png)
![N-(2-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7720787.png)
![2-bromo-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7720791.png)
![Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B7720800.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B7720806.png)


![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B7720823.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B7720828.png)
![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline](/img/structure/B7720830.png)
![2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline](/img/structure/B7720841.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B7720879.png)
![1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7720886.png)
